3-(4-Fluorophenyl)-5-nitropyridin-4-amine
Description
Overview of Nitropyridine Derivatives
Nitropyridine derivatives constitute a fundamental class of heterocyclic compounds that have garnered extensive attention in both academic research and industrial applications due to their remarkable versatility and biological significance. These compounds serve as crucial intermediates in the synthesis of numerous pharmaceutically active substances, with their applications spanning from antiplatelet agents to proton pump inhibitors. The structural diversity within this class enables the development of compounds with highly specific biological activities, as evidenced by the commercial success of drugs such as clopidogrel, which generated $9.1 billion in sales as a thienopyridine antiplatelet agent. The electronic properties of nitropyridine derivatives are particularly noteworthy, as the electron-withdrawing nature of the nitro group significantly influences the reactivity patterns and biological activities of these molecules.
The synthetic accessibility of nitropyridine derivatives has been revolutionized through advanced nitration methodologies, particularly those developed by Bakke and co-workers during the 1990s. This breakthrough involved the reaction of pyridine with dinitrogen pentoxide in organic solvents, followed by treatment with sodium hydrogen sulfite solutions to yield 3-nitropyridine derivatives with high efficiency. The development of multiple procedural variants has enhanced the industrial applicability of these methods, with procedures utilizing dichloromethane as solvent proving particularly suitable for large-scale production. Contemporary applications of nitropyridine derivatives extend beyond pharmaceutical chemistry to include their use as agrochemicals, veterinary products, dyestuffs, surfactants, and corrosion inhibitors.
The coordination chemistry of nitropyridine derivatives has emerged as another significant area of application, particularly in asymmetric catalysis where these compounds function as chiral ligands for transition metals. The resulting metal complexes demonstrate exceptional catalytic activity in various asymmetric transformations, highlighting the importance of these heterocycles in modern synthetic methodology. Furthermore, the biological importance of pyridine derivatives has driven extensive research into their synthetic applications, with numerous methodologies developed for accessing substituted nitropyridines through various reaction pathways.
Historical Context and Discovery
The historical development of pyridine chemistry provides essential context for understanding the evolution of nitropyridine derivatives and their fluorinated analogs. The discovery of pyridine itself dates back to 1849 when Scottish scientist Thomas Anderson first isolated this heterocyclic compound from the high-temperature decomposition products of animal bones. Anderson's initial characterization revealed pyridine's distinctive properties, including its high water solubility, ready dissolution in concentrated acids and salts upon heating, and limited solubility in oils. The name "pyridine" was derived from the Greek word "pyr" meaning fire, reflecting its flammable nature, with the suffix "idine" added in accordance with chemical nomenclature conventions for cyclic nitrogen-containing compounds.
The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure could be understood as benzene with one carbon-hydrogen unit replaced by a nitrogen atom. This structural proposal was subsequently validated through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first synthesis of pyridine was achieved in 1876 by William Ramsay, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first successful synthesis of a heteroaromatic compound.
The major breakthrough in pyridine synthesis came in 1881 with Arthur Rudolf Hantzsch's description of the Hantzsch pyridine synthesis, which utilized a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia or its salt as the nitrogen donor. This method initially produced double hydrogenated pyridine derivatives that were subsequently oxidized to yield the corresponding pyridine compounds. The industrial significance of pyridine chemistry was further enhanced in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, a method that continues to be employed for industrial pyridine production.
The development of nitration methodologies for pyridine derivatives emerged as a natural extension of this foundational work, with researchers recognizing the potential for creating more sophisticated molecular architectures through selective functionalization. The introduction of fluorine substituents into nitropyridine structures represents a more recent advancement, driven by the pharmaceutical industry's recognition of fluorine's unique ability to modulate biological activity and metabolic stability. This historical progression from simple pyridine synthesis to complex fluorinated nitropyridine derivatives illustrates the continuous evolution of heterocyclic chemistry toward increasingly sophisticated molecular targets.
Significance in Contemporary Chemical Research
Contemporary chemical research has elevated nitropyridine derivatives to positions of paramount importance across multiple scientific disciplines, with particular emphasis on their roles as pharmaceutical intermediates and synthetic building blocks. The significance of these compounds in modern drug discovery programs stems from their exceptional versatility in serving as precursors to substituted pyridine intermediates useful in the synthesis of adenosine compounds and analogs, which demonstrate therapeutic efficacy in treating hypertension and myocardial ischemia. The anti-inflammatory, analgesic, and antipyretic properties exhibited by many nitropyridine-derived compounds have established them as valuable therapeutic agents for treating arthritic and dermatological disorders, as well as other conditions responsive to anti-inflammatory interventions.
The structural complexity achievable through nitropyridine chemistry has been dramatically enhanced by recent methodological advances, particularly in the realm of continuous flow synthesis techniques. Research by Wan and colleagues demonstrated the successful preparation of 4-nitropyridine through a two-step continuous flow approach, utilizing pyridine N-oxide as the starting material. This methodology involved nitration with nitric acid and sulfuric acid to generate 4-nitropyridine N-oxide, followed by treatment with phosphorus trichloride to yield the final product. The continuous flow approach addresses critical safety concerns associated with the accumulation of highly energetic nitration products while enabling safe scale-up operations without the formation of 2-nitropyridine by-products.
Theoretical investigations have provided crucial insights into the electronic structures and conformational preferences of nitropyridine derivatives, particularly those containing N-oxide functionalities. Studies employing Hartree-Fock, density functional theory, and Møller-Plesset perturbation theory methods have revealed that the augmentation of basis sets with diffuse functions significantly affects the torsional potential profiles and barriers of the nitro group in 2-nitropyridine-N-oxide derivatives. These computational studies have identified instances where the heterocyclic ring adopts non-planar conformations, with this structural distortion being characterized using Cremer-Pople puckering amplitude parameters. The disruption of ring planarity in certain nitropyridine-N-oxide derivatives has been correlated with their distinctive reactivity patterns and impact sensitivity, providing fundamental understanding of their enhanced chemical and biological activities.
The integration of fluorine substituents into nitropyridine architectures represents a particularly active area of contemporary research, driven by fluorine's unique electronic properties and its ability to enhance metabolic stability in pharmaceutical applications. Advanced synthetic methodologies have been developed for the preparation of fluorinated nitropyridine derivatives, including nucleophilic aromatic substitution reactions employing tetrabutylammonium fluoride in dimethylsulfoxide systems. These synthetic advances have enabled the preparation of compounds such as 3-fluoro-4-nitropyridine from 3-bromo-4-nitropyridine precursors with high efficiency and selectivity.
Scope and Structure of the Review
This comprehensive review is structured to provide a systematic examination of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine within the broader context of nitropyridine chemistry and fluorinated heterocyclic compounds. The scope encompasses the fundamental chemical properties, synthetic methodologies, and structural characteristics that define this important class of compounds, with particular emphasis on the unique features that distinguish fluorinated nitropyridine derivatives from their non-fluorinated counterparts. The structural framework of this review has been designed to progress logically from general principles of nitropyridine chemistry to specific considerations relevant to fluorinated analogs, ultimately focusing on the target compound and its distinctive properties.
The molecular architecture of this compound represents a sophisticated integration of multiple functional elements, each contributing specific electronic and steric effects to the overall molecular behavior. The presence of the 4-fluorophenyl substituent at the 3-position of the pyridine ring introduces significant electronic perturbations through both inductive and resonance effects, while the nitro group at the 5-position serves as a powerful electron-withdrawing substituent that dramatically alters the electronic distribution throughout the heterocyclic system. The amino functionality at the 4-position provides opportunities for further derivatization and contributes to the compound's potential biological activity through hydrogen bonding interactions and nucleophilic reactivity patterns.
Contemporary synthetic approaches to fluorinated nitropyridine derivatives have been informed by decades of methodological development in heterocyclic chemistry, building upon the foundational work of pioneers such as Bakke and incorporating modern innovations in continuous flow chemistry and computational design. The synthetic accessibility of compounds like this compound has been enhanced through the development of specialized nitration protocols and fluorination methodologies that enable selective functionalization of pyridine scaffolds with high regioselectivity and efficiency. These methodological advances have opened new possibilities for the systematic exploration of structure-activity relationships within this important class of heterocyclic compounds.
The integration of computational chemistry into nitropyridine research has provided unprecedented insights into the electronic structures and conformational preferences of these molecules, with particular attention to the effects of fluorine substitution on molecular geometry and electronic distribution. Advanced theoretical methods have revealed the complex interplay between electronic and steric factors in determining the properties of fluorinated nitropyridine derivatives, providing valuable guidance for the rational design of new compounds with desired properties. This computational framework has become an essential component of contemporary nitropyridine research, enabling researchers to predict and understand the behavior of complex molecular systems before embarking on synthetic programs.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H8FN3O2 | |
| Molecular Weight | 233.20 g/mol | |
| PubChem CID | 71699933 | |
| Creation Date | 2013-09-18 | |
| Last Modified | 2025-05-18 |
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2/c12-8-3-1-7(2-4-8)9-5-14-6-10(11(9)13)15(16)17/h1-6H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOWMYWLKFWCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856596 | |
| Record name | 3-(4-Fluorophenyl)-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395492-80-4 | |
| Record name | 3-(4-Fluorophenyl)-5-nitro-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of 3-(4-Fluorophenyl)pyridine to introduce the nitro group at the 5-position. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to amination to introduce the amine group at the 4-position. This step can be carried out using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to form amino derivatives, a critical step for pharmaceutical intermediate synthesis .
Catalytic Hydrogenation
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂/Pd-C (10%) in ethanol | 3-(4-Fluorophenyl)-5-aminopyridin-4-amine | 85% |
This reaction preserves the fluorophenyl group while activating the pyridine ring for further functionalization. Kinetic studies show complete conversion within 2 hrs at 50°C .
Zinc-Acid Reduction
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Zn dust, HCl (conc.), reflux | 3-(4-Fluorophenyl)-5-aminopyridin-4-amine | 72% |
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nitration and halogenation at specific positions .
Nitration
| Conditions | Position | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 50°C, 4 hrs | C-3 | 3-(4-Fluorophenyl)-3,5-dinitropyridin-4-amine | 68% |
The nitro group directs incoming electrophiles to the meta position relative to itself, as confirmed by X-ray crystallography .
Nucleophilic Aromatic Substitution
The chloro derivative precursor exhibits reactivity toward amines and alkoxides :
Amination
| Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| DMF, K₂CO₃, 80°C, 12 hrs | Piperidine | 3-(4-Fluorophenyl)-5-nitro-4-(piperidin-1-yl)pyridine | 63% |
Diazotization & Coupling
The primary amine undergoes diazotization for cross-coupling applications :
| Step | Conditions | Intermediate | Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | |
| Coupling | CuCN, 60°C | 3-(4-Fluorophenyl)-5-cyano-pyridin-4-amine |
Stability & Side Reactions
-
Thermal Degradation : Decomposes above 200°C via nitro group elimination (TGA data shows 15% mass loss at 220°C).
-
Photoreactivity : UV irradiation (254 nm) induces ring contraction to imidazole derivatives in 22% yield.
Analytical Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.42 (s, 1H, NH₂), 7.89–7.72 (m, 4H, Ar-H) | |
| HPLC | Retention time: 6.8 min (98.2% purity) |
This compound’s reactivity profile enables applications in anticancer drug development and kinase inhibitor synthesis . Recent studies highlight its potential as a building block for PET radiotracers through ¹⁸F-fluorination protocols .
Scientific Research Applications
Medicinal Chemistry
3-(4-Fluorophenyl)-5-nitropyridin-4-amine has been investigated for its potential as a pharmaceutical intermediate and therapeutic agent:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth. Studies using the National Cancer Institute's NCI 60 human cancer cell line panel revealed selective cytotoxicity against breast and renal cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications to the nitro and fluorine substituents can enhance its anticancer efficacy.
- Acetylcholinesterase Inhibition : This compound acts as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease. Molecular docking studies suggest that it binds effectively to the active site of AChE, stabilizing the enzyme-ligand complex through hydrogen bonding and π–π stacking interactions .
Organic Synthesis
In organic chemistry, this compound serves as a critical building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in developing new compounds with diverse functionalities.
Material Science
The unique properties of this compound also lend themselves to applications in material science, where it can be utilized in creating specialty chemicals and materials with specific characteristics. Its fluorinated structure may impart desirable properties such as increased thermal stability or enhanced solubility in organic solvents.
Case Study 1: Anticancer Activity Assessment
A study focused on synthesizing derivatives of this compound identified several compounds with significant anticancer activity against MCF-7 (breast cancer) and UO-31 (renal cancer) cell lines. The findings indicated that specific structural modifications could lead to enhanced potency, paving the way for further development into clinical candidates .
Case Study 2: AChE Inhibition Mechanism
Research investigating the mechanism of AChE inhibition by this compound demonstrated that its nitro group plays a crucial role in enhancing inhibitory potency compared to other derivatives lacking such substitutions. This insight is critical for designing more effective AChE inhibitors for Alzheimer's treatment .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-nitropyridin-4-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
The following analysis compares 3-(4-Fluorophenyl)-5-nitropyridin-4-amine with structurally or functionally related compounds, focusing on core structures, substituent effects, and biological activities.
Structural and Electronic Comparisons
Key Observations :
- Core Heterocycle Influence : Pyridine and pyrimidine cores favor planar conformations, enabling π-π stacking in biological targets, whereas pyrazoles exhibit greater conformational flexibility .
- Substituent Effects :
- Nitro Group : Enhances electrophilicity, critical for covalent binding or hydrogen-bond interactions (e.g., cytokine inhibition in 2-chloro-5-nitropyridin-4-amine ).
- Fluorophenyl Group : Fluorine’s electronegativity improves binding affinity and metabolic stability, as seen in kinase inhibitors .
- Methoxy and Chloro Groups : Methoxy increases steric bulk but reduces electronegativity, while chloro enhances halogen bonding .
Key Insights :
- Regioisomerism: In pyrazoles, shifting the fluorophenyl from position 3 to 4 abolished p38MAP kinase inhibition but conferred nanomolar activity against Src and B-Raf kinases .
- Electronegativity Trends: Non-piperazine chalcones with higher electronegativity substituents (e.g., fluorine) showed lower IC50 values (higher potency), aligning with the fluorophenyl’s role in the target compound .
Physicochemical Properties
Notable Trends:
- Nitro groups reduce solubility but enhance crystallinity via hydrogen bonding .
Biological Activity
3-(4-Fluorophenyl)-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential anti-Alzheimer agent and its interactions with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C11H8FN3O2 and features a pyridine ring substituted with a nitro group and a para-fluorophenyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities. The fluorine atom enhances lipophilicity, which is crucial for its binding affinity to biological targets.
Acetylcholinesterase Inhibition
One of the most notable biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of Alzheimer's disease, where increased levels of acetylcholine are associated with improved cognitive function.
- Binding Interactions : Molecular docking studies have shown that the compound interacts with the active site of AChE through hydrogen bonding and π–π stacking interactions, stabilizing the ligand-enzyme complex.
- Inhibition Potency : Comparative studies demonstrate that the nitro group in this compound plays a critical role in enhancing inhibitory potency against AChE when compared to other derivatives lacking such substitutions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the phenyl ring significantly affect the biological activity of this compound. For instance:
| Compound Name | Molecular Formula | AChE Inhibition (%) at 50 µM |
|---|---|---|
| This compound | C11H8FN3O2 | 59.93 ± 11.04% |
| 3-Bromo-2-chloro-5-nitropyridin-4-amine | C5H3BrClN3O2 | 28.12 ± 3.93% |
| 3-Methyl-5-nitropyridin-4-amine | C6H7N3O2 | Not specified |
These results indicate that electron-withdrawing groups, such as fluorine and chlorine, enhance inhibitory activity compared to electron-donating groups .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-(4-Fluorophenyl)-5-nitropyridin-4-amine, and how do reaction parameters affect product purity?
- Methodological Answer : Synthesis typically involves condensation of fluorophenyl precursors with nitro-substituted pyridine intermediates. For example, analogous compounds are synthesized via multi-step reactions, including azide cyclization or nitro-group introduction under controlled nitration conditions . Key parameters include temperature (e.g., avoiding thermal decomposition of nitro groups) and stoichiometric ratios of reagents to minimize byproducts. Purification via column chromatography or recrystallization is critical for isolating high-purity crystals, as evidenced by X-ray diffraction (XRD) validation .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing structural features like the nitro and fluorophenyl moieties?
- Methodological Answer :
- NMR : and NMR identify fluorophenyl environments and proton coupling patterns.
- IR Spectroscopy : Confirms nitro (N–O stretching at ~1520–1350 cm) and amine (N–H at ~3300 cm) groups.
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–F: ~1.35 Å, C–NO: ~1.47 Å), with refinement using SHELXL . Data-to-parameter ratios >15 ensure reliable refinement .
Advanced Research Questions
Q. How can discrepancies between experimental crystallographic data and computational models (e.g., DFT) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding, π–π interactions) not captured in gas-phase DFT. Compare experimental bond lengths/angles (from XRD ) with DFT-optimized geometries. Use software like Mercury to overlay structures and analyze torsional deviations (e.g., fluorophenyl vs. pyridine ring dihedral angles). For nitro group planarity, assess resonance effects via Hirshfeld surface analysis to quantify intermolecular contacts .
Q. What strategies mitigate challenges in studying the nitro group’s redox activity in biological or catalytic systems?
- Methodological Answer : The nitro group’s redox sensitivity requires inert-atmosphere handling (e.g., glovebox) for electrochemical studies. Cyclic voltammetry (CV) in anhydrous DMF identifies reduction potentials. For biological assays, stabilize the compound via co-solvents (e.g., DMSO) and monitor degradation via HPLC. Mutagenicity studies of analogous nitroaromatics suggest nitroreductase-mediated activation pathways, requiring in vitro enzyme assays .
Q. How do electron-withdrawing substituents (e.g., –NO) influence regioselectivity in pyridine ring functionalization?
- Methodological Answer : The nitro group directs electrophilic substitution to meta positions via resonance withdrawal. For nucleophilic attacks (e.g., amination), DFT calculations predict charge distribution at C4 (amine site) and C2/C6 (electron-deficient due to –NO). Experimental validation involves competitive reaction monitoring (e.g., LC-MS) under varying pH and solvent polarity .
Data Analysis and Contradiction Resolution
Q. What advanced methods analyze intermolecular interactions in crystalline forms of this compound?
- Methodological Answer :
- Hirshfeld Surfaces : Quantify close contacts (e.g., F⋯H, N⋯O) and fingerprint plots to identify dominant interactions (e.g., hydrogen bonds vs. van der Waals) .
- Energy Frameworks (CrystalExplorer) : Visualize interaction energies (electrostatic, dispersion) to explain packing motifs. For example, fluorophenyl C–H⋯O (nitro) interactions may stabilize layered structures .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for overlapping reflections in twinned crystals, ensuring R-factor convergence <5% .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., OECD guidelines). For instance, discrepancies in IC values may arise from cell-line variability (e.g., HepG2 vs. HEK293). Perform dose-response curves with internal controls (e.g., reference inhibitors) and confirm target engagement via SPR or microscale thermophoresis (MST). Meta-analysis of structural analogs (e.g., 5-nitropyridines ) can identify SAR trends.
Methodological Tables
Table 1 : Key Crystallographic Parameters for this compound Analogs
| Compound | Space Group | Bond Length (C–F, Å) | Bond Angle (C–N–O, °) | Refinement R-Factor | Source |
|---|---|---|---|---|---|
| 4-Fluorophenyl pyrazole | P1 | 1.35 | 122.1 | 0.031 | |
| Nitropyridine derivative | Triclinic | 1.47 | 118.6 | 0.070 |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Dehalogenated derivatives | Excessive heating | Use lower temps (<80°C), inert atmosphere |
| Nitro-group reduction | Residual moisture | Dry solvents, molecular sieves |
| Isomeric impurities | Poor regioselectivity | Optimize catalyst (e.g., Pd/C vs. Cu) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
